

An In-depth Technical Guide to Calcium Oxytetracycline: Molecular Properties and Characterization

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Compound of Interest

Compound Name: Calcium oxytetracycline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula, weight, and characterization of **calcium oxytetracycline**. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. The guide delves into the stoichiometry of the calcium-oxytetracycline complex, outlines detailed experimental protocols for its characterization, and explores the key signaling pathways affected by this broad-spectrum antibiotic.

Core Molecular Data: Formula and Weight

The molecular characteristics of **calcium oxytetracycline** are dependent on the stoichiometric ratio of calcium to oxytetracycline. Scientific literature and databases present evidence for both a 1:1 and a 2:1 complex of oxytetracycline to calcium. This variation is likely influenced by factors such as the pH and concentration of the reactants during its formation.

Below is a summary of the molecular formula and weight for both potential stoichiometric forms, as well as for the parent compound, oxytetracycline, and elemental calcium.

Compound/Complex	Stoichiometry (Oxytetracycline:Ca)	Molecular Formula	Molecular Weight (g/mol)
Oxytetracycline	-	C ₂₂ H ₂₄ N ₂ O ₉	460.43[1][2]
Calcium	-	Ca	40.08[3][4][5]
Calcium Oxytetracycline (1:1)	1:1	C ₂₂ H ₂₂ CaN ₂ O ₉	498.50
Calcium Oxytetracycline (2:1)	2:1	C ₄₄ H ₄₆ CaN ₄ O ₁₈	958.94

The 1:1 complex suggests that one molecule of oxytetracycline chelates with one calcium ion, resulting in the loss of two protons from the oxytetracycline molecule. In contrast, the 2:1 complex indicates that two molecules of oxytetracycline each lose one proton to bind with a single calcium ion. The British Pharmacopoeia defines Oxytetracycline Calcium as the calcium salt with the molecular formula (C₂₂H₂₃N₂O₉)₂Ca, supporting the 2:1 stoichiometry.

Experimental Protocols for Characterization

Accurate characterization of **calcium oxytetracycline** is crucial for quality control and research purposes. A variety of analytical techniques can be employed to determine its identity, purity, and molecular properties.

Identification and Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification and quantification of oxytetracycline in a sample.

- **Sample Preparation:** Accurately weigh and dissolve the **calcium oxytetracycline** sample in a suitable solvent, such as a mixture of methanol and 0.01 M hydrochloric acid, to a known concentration.
- **Chromatographic System:**
 - **Column:** A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient or isocratic elution with a mixture of aqueous and organic solvents (e.g., water with an acid modifier like formic acid and acetonitrile or methanol).
- Detector: A UV detector set at an appropriate wavelength (e.g., 355 nm) or a fluorescence detector.
- Procedure: Inject the sample solution and a standard solution of oxytetracycline into the chromatograph. The retention time of the major peak in the sample chromatogram should correspond to that of the standard. Purity can be assessed by examining the presence of any impurity peaks.

Molecular Weight Determination by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the **calcium oxytetracycline** complex.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.
- Instrumentation: An electrospray ionization (ESI) source coupled with a mass analyzer (e.g., quadrupole, time-of-flight) is commonly used.
- Procedure: Infuse the sample solution into the ESI source. For a 1:1 complex, a prominent ion corresponding to $[C_{22}H_{22}CaN_2O_9 + H]^+$ or other adducts would be expected. For a 2:1 complex, ions corresponding to the dissociated oxytetracycline and potentially the intact complex might be observed, depending on the instrument conditions.

Determination of Calcium Content

The calcium content can be determined using atomic absorption spectroscopy or by a titration method as described in pharmacopeial monographs.

- Ashing Method (as per USP):
 - Accurately weigh a sample of **calcium oxytetracycline**.

- Ignite the sample at a controlled temperature (e.g., 550 ± 50 °C) until all organic matter is burned off.
- The weight of the remaining residue (calcium oxide) is determined.
- The calcium content is calculated from the weight of the residue.

Stoichiometry Determination by Spectrophotometry

UV-Vis spectrophotometry can be used to investigate the stoichiometry of the complex in solution.

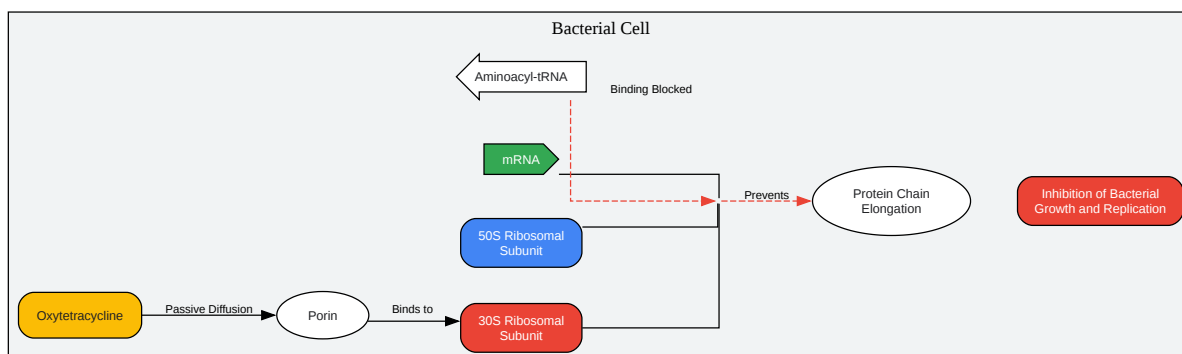
- Method of Continuous Variation (Job's Plot):
 - Prepare a series of solutions containing varying mole fractions of oxytetracycline and calcium chloride, keeping the total molar concentration constant.
 - Measure the absorbance of each solution at a wavelength where the complex absorbs maximally.
 - Plot the change in absorbance against the mole fraction of one of the components. The stoichiometry corresponds to the mole fraction at which the maximum absorbance is observed. Studies have suggested a 1:1 stoichiometry at low metal ion concentrations.

Signaling Pathways and Mechanism of Action

Oxytetracycline exerts its therapeutic effects and potential toxicities through interactions with specific cellular pathways.

Bacterial Protein Synthesis Inhibition

The primary mechanism of action of oxytetracycline as an antibiotic is the inhibition of protein synthesis in bacteria. It specifically targets the bacterial ribosome.



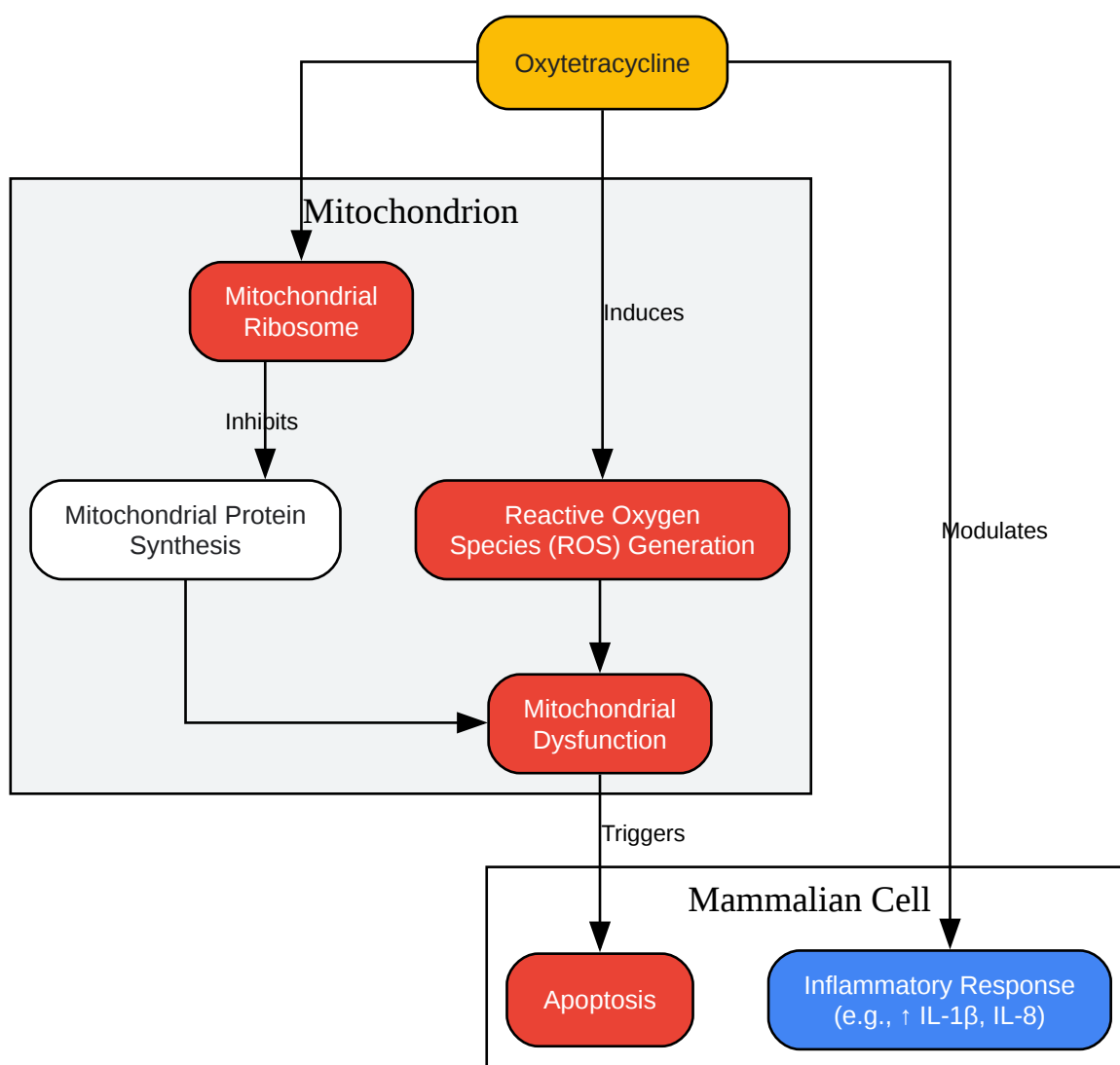
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Caption: Mechanism of bacterial protein synthesis inhibition by oxytetracycline.

Oxytetracycline passively diffuses through porin channels in the bacterial cell membrane. Inside the bacterium, it binds to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis. This bacteriostatic action ultimately stops the growth and replication of the bacteria.

Proposed Cytotoxicity Pathway in Mammalian Cells

While generally selective for bacterial ribosomes, at higher concentrations, oxytetracycline can affect mammalian cells, primarily through the inhibition of mitochondrial protein synthesis and the induction of oxidative stress.



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Caption: Proposed mechanism of oxytetracycline-induced cytotoxicity in mammalian cells.

In mammalian cells, oxytetracycline can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This inhibition, along with the drug-induced generation of reactive oxygen species (ROS), can lead to mitochondrial dysfunction. Severe mitochondrial damage can subsequently trigger the intrinsic pathway of apoptosis, or programmed cell death. Additionally, oxytetracycline has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and interleukin-8 (IL-8) in human airway epithelial cells.

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